ROX Maleimide 5-Isomer: A Technical Guide for Researchers
ROX Maleimide 5-Isomer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ROX (Rhodamine X) maleimide 5-isomer, a fluorescent probe widely utilized in biological research. This document details its chemical and physical properties, provides protocols for its application in labeling biomolecules, and presents an example of its use in studying cellular signaling pathways.
Core Properties of ROX Maleimide 5-Isomer
ROX maleimide 5-isomer is a thiol-reactive fluorescent dye belonging to the rhodamine family. It is favored for its brightness and photostability, making it an excellent choice for a variety of fluorescence-based assays.[1][2] As a single isomer, it ensures homogeneity in labeling, preventing the chromatographic peak doubling that can occur with mixtures of isomers.[1]
Physicochemical and Spectroscopic Data
The key properties of ROX maleimide 5-isomer are summarized in the table below. These values are essential for designing and interpreting experiments involving this fluorophore.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₃₆N₄O₆ | [3] |
| Molecular Weight | 656.7 g/mol | [3] |
| Appearance | Red solid | [4] |
| Solubility | DMSO, DMF | [3][4] |
| Excitation Maximum (λex) | 570 nm | [3] |
| Emission Maximum (λem) | 591 nm | [3] |
| Molar Extinction Coefficient (ε) | 93,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 1.0 | [3] |
| Storage Conditions | -20°C, protect from light | [1][3][4] |
Synthesis of ROX Maleimide 5-Isomer
The synthesis of ROX maleimide 5-isomer is a multi-step process that begins with the synthesis of its precursor, 5-carboxy-X-rhodamine (5-ROX).
Synthesis of 5-Carboxy-X-Rhodamine (5-ROX)
An efficient method for synthesizing 5- and 6-carboxy-X-rhodamines has been reported, which involves the condensation of 8-hydroxyjulolidine with 4-carboxyphthalic anhydride.[5][6] The isomers are then separated by flash chromatography.[5]
Experimental Protocol: Synthesis of 5-Carboxy-X-Rhodamine [5]
-
Condensation: A mixture of 8-hydroxyjulolidine and 4-carboxyphthalic anhydride is heated at high temperature (e.g., 180°C) to form the xanthene skeleton.
-
Purification: The resulting regioisomeric mixture of 5- and 6-carboxy-X-rhodamine is separated using flash chromatography on silica gel with a methanol/chloroform gradient. The separation is monitored by UV detection at 365 nm.
Conversion of 5-ROX to 5-ROX Maleimide
The carboxylic acid group of 5-ROX is converted to a maleimide functional group. This typically involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is first activated to a more reactive intermediate, commonly an N-hydroxysuccinimide (NHS) ester.
-
Amidation with a Maleimide-Containing Amine: The activated ester is then reacted with an amine-containing maleimide linker (e.g., N-(2-aminoethyl)maleimide) to form a stable amide bond, yielding the final ROX maleimide 5-isomer product.
Labeling of Biomolecules with ROX Maleimide 5-Isomer
ROX maleimide 5-isomer is primarily used for the covalent labeling of biomolecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and antibodies.[1][7] The maleimide group reacts specifically with thiols at a neutral pH (6.5-7.5) to form a stable thioether bond.[7]
General Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling a protein with ROX maleimide 5-isomer.
Detailed Protocol for Antibody Labeling
This protocol provides a detailed methodology for labeling an antibody with ROX maleimide 5-isomer.
Materials:
-
Antibody to be labeled (2-10 mg/mL)
-
ROX maleimide 5-isomer
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC system for purification
Procedure:
-
Antibody Preparation:
-
ROX Maleimide Solution Preparation:
-
Allow the vial of ROX maleimide 5-isomer to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[10]
-
-
Labeling Reaction:
-
Purification of the Labeled Antibody:
-
Remove unreacted dye using a size-exclusion chromatography column.[11]
-
Alternatively, for higher purity, use reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used for protein and peptide purification.[12]
-
-
Quality Control - Determination of Degree of Labeling (DOL):
Application in Studying Cellular Signaling: EGFR Pathway
ROX-labeled antibodies are powerful tools for investigating cellular signaling pathways. For example, they can be used to visualize and quantify the expression and localization of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[13][14]
EGFR Signaling Pathway Overview
The following diagram illustrates a simplified EGFR signaling cascade.
Experimental Protocol: Immunofluorescence Staining of EGFR
This protocol describes the use of a ROX-labeled anti-EGFR antibody for immunofluorescence microscopy to visualize EGFR in cultured cells.
Materials:
-
Cultured cells (e.g., A431 cells, known for high EGFR expression)
-
ROX-labeled anti-EGFR antibody
-
Formaldehyde solution (4%) for fixing cells
-
Triton X-100 (0.1%) for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture A431 cells on glass coverslips.
-
Treat cells with EGF to stimulate EGFR activation and internalization, if desired.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour.
-
-
Immunostaining:
-
Incubate the cells with the ROX-labeled anti-EGFR antibody (at a pre-determined optimal dilution) for 1-2 hours at room temperature in a humidified chamber.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and ROX (red). The localization and intensity of the ROX signal will indicate the expression and subcellular distribution of EGFR.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. ROX maleimide, 5-isomer | BroadPharm [broadpharm.com]
- 4. ROX maleimide, 5 and 6 isomers - Biotium [biotium.com]
- 5. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5- and 6-carboxy-X-rhodamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. ROX Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 12. hplc.eu [hplc.eu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
